2-Benzotriazolyl-4-tert-octylphenol-13C6
Description
2-Benzotriazolyl-4-tert-octylphenol-13C6 is a carbon-13 isotopically labeled derivative of 2-benzotriazolyl-4-tert-octylphenol, a compound widely recognized for its role as a ultraviolet (UV) light stabilizer in polymers and coatings. The incorporation of six carbon-13 isotopes enables precise tracking in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies, making it invaluable in advanced material science and pharmaceutical research . Its structure combines a benzotriazole moiety (known for UV absorption) with a bulky tert-octylphenol group, which enhances solubility in nonpolar matrices and reduces volatility.
Properties
Molecular Formula |
C₁₄¹³C₆H₂₅N₃O |
|---|---|
Molecular Weight |
329.39 |
Synonyms |
1268A-13C6; 2-(2-Hydroxy-5-t-octylphenyl)-2H-benzotriazole-13C6; 2-(2-Hydroxy-5-t-octylphenyl)benzotriazole-13C6; 2-(2-Hydroxy-5-tert-octylphenyl)-2H-benzotriazole-13C6; 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole-13C6; 2-(2H-Benzotriazol-2-yl)-4-( |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared with three structurally related analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
- Benzotriazole vs. Benzoxazole/Imidazole Systems: The benzotriazole group in the target compound provides superior UV absorption (280–400 nm) compared to benzoxazole-based analogs, which are more commonly used in fluorescence studies or catalysis . The tert-octylphenol substituent further enhances photostability, a feature absent in simpler phenolic derivatives.
- Isotopic Labeling: Unlike the non-labeled benzoxazolyl-imidazolyl phenol in , the 13C6 label in this compound allows for detailed mechanistic studies in polymer degradation and drug metabolism, similar to the benzoic acid ester in .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility : The tert-octyl group in the target compound improves compatibility with hydrophobic polymers, whereas the nitro-containing benzoic acid ester () is better suited for polar reaction environments.
- UV Absorption : The benzotriazole system offers broader UV protection compared to benzoxazole derivatives, making it preferable for outdoor applications .
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